molecular formula C10H11NO4S B1532483 2-(4-Acetylbenzenesulfonyl)acetamide CAS No. 1266854-36-7

2-(4-Acetylbenzenesulfonyl)acetamide

Cat. No.: B1532483
CAS No.: 1266854-36-7
M. Wt: 241.27 g/mol
InChI Key: ZWLACRHPYPYFDF-UHFFFAOYSA-N
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Description

2-(4-Acetylbenzenesulfonyl)acetamide is a chemical compound for research use. Structurally, it features an acetamide group linked to a 4-acetylbenzenesulfonyl moiety. This combination of functional groups suggests potential utility as a building block or intermediate in organic synthesis and medicinal chemistry . Compounds with sulfonyl groups are often investigated for their biological activities and are used in the development of new molecules for various scientific fields . The presence of both sulfonyl and acetamide groups makes it a candidate for creating more complex structures for research applications in chemistry and biology . As with many specialized reagents, its specific mechanism of action and research applications are dependent on the target system and experimental design. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-acetylphenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-7(12)8-2-4-9(5-3-8)16(14,15)6-10(11)13/h2-5H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLACRHPYPYFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Reaction of 4-Acetylbenzenesulfonyl Chloride with Acetamide

The most straightforward and commonly reported method for preparing 2-(4-Acetylbenzenesulfonyl)acetamide involves the nucleophilic substitution of 4-acetylbenzenesulfonyl chloride with acetamide under basic conditions. This reaction typically proceeds as follows:

  • Reagents: 4-Acetylbenzenesulfonyl chloride and acetamide
  • Base: Sodium hydroxide or pyridine to neutralize generated HCl and facilitate nucleophilic attack
  • Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2)
  • Temperature: Controlled ambient to reflux conditions depending on the scale and solvent
  • Purification: Recrystallization or chromatographic techniques to isolate pure product

This method yields the target compound efficiently, with yields often exceeding 70%. The reaction mechanism involves nucleophilic attack of the amide nitrogen on the sulfonyl chloride, displacing chloride and forming the sulfonamide linkage.

Parameter Typical Conditions Outcome/Yield
Reagents ratio 1:1 (sulfonyl chloride:acetamide) Stoichiometric
Base NaOH or pyridine Facilitates reaction
Solvent THF, CH2Cl2 Polar aprotic
Temperature 25–80 °C Room temperature to reflux
Reaction time 1–4 hours Complete conversion
Purification Recrystallization, chromatography High purity product
Yield 70–90% High yield

Microwave-Assisted Synthesis Approaches

Recent advances have introduced microwave irradiation to accelerate the synthesis of sulfonamide derivatives related to this compound. Although direct reports on this compound are limited, analogous sulfonamide compounds have been synthesized using microwave-assisted methods with significant improvements in reaction time and yield.

  • Procedure: Reactants are mixed in solvents like THF or DMF with bases such as pyridine, then irradiated with microwaves at controlled power (140–455 W).
  • Advantages: Reduced reaction times (minutes instead of hours), improved yields, and cleaner reactions with less byproduct formation.
  • Example: Synthesis of 4-acetamidobenzenesulfonyl derivatives under microwave irradiation achieved yields of 70–90% within 10–20 minutes.
Parameter Microwave-Assisted Conditions Outcome/Yield
Microwave power 140–455 W Optimized for reaction
Solvent THF, DMF, pyridine Polar solvents
Temperature Controlled by microwave energy 80–120 °C equivalent
Reaction time 10–20 minutes Significantly reduced
Yield 70–90% Comparable or better

This approach is promising for scaling and rapid synthesis in research settings.

Multi-Step Synthetic Routes Involving Sulfonyl Hydrazides and Benzoxazinones

More complex synthetic routes have been reported for sulfonamide derivatives structurally related to this compound, involving multi-step sequences:

  • Step 1: Preparation of benzoxazinone intermediates from anthranilic acids.
  • Step 2: Reaction of benzoxazinones with 4-acetamidobenzenesulfonyl hydrazide under microwave irradiation or conventional heating.
  • Step 3: Purification by liquid-liquid extraction and column chromatography.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Reaction Time Yield Range Advantages Limitations
Direct sulfonyl chloride + acetamide 4-acetylbenzenesulfonyl chloride, acetamide, NaOH/pyridine, THF or CH2Cl2 1–4 hours 70–90% Simple, high yield Requires careful control of conditions
Microwave-assisted synthesis Same reagents in THF/DMF, microwave irradiation (140–455 W) 10–20 minutes 70–90% Rapid, energy-efficient Requires microwave equipment
Multi-step via benzoxazinones N-acylanthranilic acids, PCl3, sulfonyl hydrazide, pyridine, DMF, microwave Several steps, hours 70–90% Enables structural diversity More complex, multi-step
Palladium/Lewis acid catalysis 4-nitrobenzenesulfonyl chloride, substituted anilines, Pd catalyst, scandium triflate Hours to days Variable Access to complex derivatives More elaborate, costly catalysts

Research Findings and Notes

  • The sulfonylation of amides with 4-acetylbenzenesulfonyl chloride is a robust method yielding high purity this compound suitable for further functionalization or biological evaluation.
  • Microwave-assisted methods provide a modern, efficient alternative, significantly reducing reaction times without sacrificing yield.
  • Multi-step synthetic routes enable the preparation of more complex sulfonamide derivatives but require more elaborate procedures.
  • Industrial synthesis adapts these methods for scale-up with emphasis on process optimization and quality control.
  • The compound’s preparation is well-documented in peer-reviewed literature, including detailed experimental conditions and characterization data, confirming reproducibility and reliability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylbenzenesulfonyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

2-(4-Acetylbenzenesulfonyl)acetamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(4-Acetylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Anti-Cancer Acetamide Derivatives

Compounds with sulfonyl-linked aromatic systems exhibit notable anti-cancer activity. For example:

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) demonstrated potent activity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cancer cell lines, with IC₅₀ values <10 μM in most cases .
  • N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 39) showed enhanced selectivity for breast cancer (MCF-7) and prostate cancer (PC-3) cell lines .

Key Structural Differences :

  • The target compound’s 4-acetylbenzenesulfonyl group differs from quinazoline-sulfonyl moieties in Compounds 38–40.

Antimicrobial and Antifungal Acetamides

Sulfonyl-containing acetamides with heterocyclic substituents exhibit broad-spectrum antimicrobial activity:

  • 2-(4-Benzo[d]thiazol-5-ylsulfonylpiperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47) displayed MIC values of 4–8 μg/mL against Staphylococcus aureus and Bacillus subtilis .
  • 2-(4-Benzo[d]thiazol-5-ylsulfonylpiperazin-1-yl)-N-(thiazol-2-yl)acetamide (Compound 49) showed antifungal activity against Candida albicans (MIC = 8 μg/mL) .

Comparison with Target Compound :

  • The 4-acetylbenzenesulfonyl group in the target compound lacks the benzo[d]thiazole or piperazine moieties found in Compounds 47–50. This structural simplification may reduce antifungal potency but could minimize off-target effects .

Benzimidazole-Acetamide Hybrids

Benzimidazole-acetamide derivatives, such as N-ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide (Compound 3c) , demonstrated superior anthelmintic activity (paralysis and death of Pheretima posthuma worms at 50 mg/mL) compared to albendazole .

Structural Contrast :

Chalcone-Acetamide Conjugates

Chalcone derivatives linked to acetamide, such as 2-(2-(3,4,5-trimethoxyphenyl)acryloylphenoxy)-N,N-diphenylacetamide, exhibit anti-inflammatory and antiproliferative activities. These compounds leverage the α,β-unsaturated ketone for covalent interaction with biological targets .

Key Differences :

  • The target compound lacks the chalcone’s conjugated system, which is critical for redox modulation and anti-proliferative effects .

Data Tables: Pharmacological Activities of Selected Acetamides

Compound Name/ID Biological Activity Key Cell Lines/Organisms Efficacy (IC₅₀/MIC) Reference
Compound 38 Anti-cancer HCT-1, MCF-7, PC-3 IC₅₀: 2–8 μM [1]
Compound 47 Antibacterial (Gram-positive) S. aureus, B. subtilis MIC: 4–8 μg/mL [2]
Compound 49 Antifungal C. albicans MIC: 8 μg/mL [2]
Compound 3c Anthelmintic Pheretima posthuma Paralysis: 15 min (50 mg/mL) [5]
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide Toxicity Data N/A LD₅₀: Not reported [9]

Biological Activity

2-(4-Acetylbenzenesulfonyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an acetyl group and a benzenesulfonyl moiety, contributing to its diverse biological effects.

The biological activity of this compound is primarily linked to its role as an inhibitor of various enzymes and receptors. Notably, it has been investigated for its inhibitory effects on cyclooxygenase-2 (COX-2), lipoxygenase (5-LOX), and transient receptor potential vanilloid 1 (TRPV1). These targets are crucial in inflammatory pathways, making this compound a candidate for anti-inflammatory therapies.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against COX-2 and 5-LOX. For instance, one study reported that specific derivatives showed IC50 values as low as 0.011 µM for COX-2 and 0.046 µM for 5-LOX, indicating potent anti-inflammatory properties .

Pharmacokinetics

Pharmacokinetic studies on selected derivatives have shown favorable profiles. For instance, a derivative with an IC50 of 0.011 µM for COX-2 exhibited high oral bioavailability (96.8%) and a peak plasma concentration (Cmax) of 5807 ng/mL when administered at a dosage of 10 mg/kg in rats . This suggests that these compounds not only inhibit target enzymes effectively but also possess suitable pharmacokinetic properties for therapeutic use.

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives in preclinical models:

  • Anti-inflammatory Activity : In a formalin-induced pain model, one derivative significantly reduced pain responses, indicating its potential as an analgesic agent.
  • Capsaicin-induced Edema : The same derivative was effective in reducing capsaicin-induced ear edema, further supporting its role in managing inflammatory conditions .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Target IC50 Value Effect Reference
Study ACOX-20.011 µMInhibition of inflammation
Study B5-LOX0.046 µMAnti-inflammatory properties
Study CTRPV1Not specifiedPotential analgesic effect
Study DGeneral PharmacokineticsN/AHigh bioavailability (96.8%)

Q & A

Q. What are the recommended synthetic routes for 2-(4-Acetylbenzenesulfonyl)acetamide, and how can reaction conditions be optimized?

  • Category : Basic (Synthesis Methodology)
  • Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of acetylbenzene followed by coupling with acetamide derivatives. Key steps include:
  • Sulfonylation : Reacting 4-acetylbenzene with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate.
  • Acetamide Coupling : Using a base (e.g., potassium carbonate) in polar aprotic solvents (DMSO or DCM) to facilitate nucleophilic substitution .
  • Optimization : Adjust reaction time (12–24 hours), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for sulfonyl chloride:acetamide) to improve yields (>70%) .
Parameter Optimal Condition
Temperature0–5°C (sulfonylation); 25°C (coupling)
SolventDCM or DMSO
Catalyst/BaseK₂CO₃ or Et₃N
Yield Threshold>70% (HPLC-confirmed)

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key parameters should be monitored?

  • Category : Basic (Analytical Chemistry)
  • Answer :
  • ¹H/¹³C NMR : Monitor chemical shifts for sulfonyl (δ 3.1–3.3 ppm) and acetyl (δ 2.6 ppm) groups. Aromatic protons appear at δ 7.2–8.1 ppm .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and amide (N-H bend at 1550 cm⁻¹) functionalities .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 283 (M+H⁺) and fragmentation patterns (e.g., loss of acetyl group: m/z 241) .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are considered acceptable?

  • Category : Basic (Quality Control)
  • Answer :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm). A purity threshold of >95% is acceptable for biological assays .
  • TLC : Hexane:EtOAc (3:7) as the mobile phase; Rf = 0.4–0.5 .
  • Melting Point : Sharp range (e.g., 180–182°C) indicates high crystallinity .

Advanced Questions

Q. How can researchers resolve contradictory biological activity data for this compound across different studies?

  • Category : Advanced (Data Analysis)
  • Answer :
  • Control Variables : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Orthogonal Assays : Validate anticancer activity using both MTT (cell viability) and caspase-3/7 activation (apoptosis) assays .
  • Meta-Analysis : Compare IC₅₀ values across studies; discrepancies >10-fold may indicate assay-specific artifacts .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound derivatives?

  • Category : Advanced (Medicinal Chemistry)
  • Answer :
  • Systematic Substitution : Modify the acetyl or sulfonyl groups (e.g., fluorination at the benzene ring) and test against kinase targets (e.g., EGFR) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with proteins like COX-2 .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (aromatic rings) .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound, and how should IC₅₀ values be interpreted?

  • Category : Advanced (Pharmacology)
  • Answer :
  • MTT Assay : Use adherent cancer lines (e.g., MCF-7, A549) with 48-hour exposure. IC₅₀ < 10 μM suggests high potency .
  • Clonogenic Assay : Assess long-term proliferation inhibition post-treatment (IC₅₀ < 5 μM is ideal) .
  • Interpretation : Compare IC₅₀ values with positive controls (e.g., cisplatin). Low nM-range activity indicates potential for lead optimization .

Q. How can crystallographic data improve the understanding of this compound's molecular interactions?

  • Category : Advanced (Structural Biology)
  • Answer :
  • X-Ray Diffraction : Resolve bond lengths (e.g., S=O: 1.42 Å) and dihedral angles to predict conformational flexibility .
  • Docking Studies : Map interactions with ATP-binding pockets (e.g., PI3Kγ) using crystallographic protein data (PDB ID: 1E7X) .

Q. What methodologies are effective in optimizing the solubility and bioavailability of this compound for pharmacological studies?

  • Category : Advanced (Pharmaceutical Development)
  • Answer :
  • Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility (>1 mg/mL) .
  • Prodrug Design : Introduce phosphate esters at the acetamide group to improve intestinal absorption .
  • LogP Reduction : Replace hydrophobic groups (e.g., methyl with hydroxyl) to lower octanol-water partition coefficients (target LogP < 3) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Acetylbenzenesulfonyl)acetamide
Reactant of Route 2
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2-(4-Acetylbenzenesulfonyl)acetamide

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